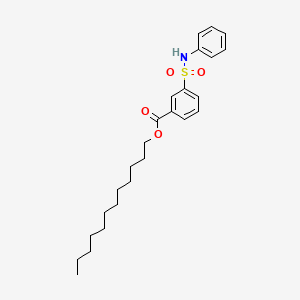

Dodecyl 3-(phenylsulfamoyl)benzoate

Description

Dodecyl 3-(phenylsulfamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester backbone. Its structure includes:

- A dodecyl chain (C12H25) esterified at the carboxyl group.

- A sulfamoyl group (-SO2NH-) substituted at the 3-position of the benzene ring.

- A phenyl group attached to the sulfamoyl nitrogen.

The compound is hypothesized to interact with biological targets, such as enzymes or receptors, through hydrogen bonding (sulfamoyl group) and hydrophobic interactions (dodecyl chain) .

Properties

CAS No. |

112900-89-7 |

|---|---|

Molecular Formula |

C25H35NO4S |

Molecular Weight |

445.6 g/mol |

IUPAC Name |

dodecyl 3-(phenylsulfamoyl)benzoate |

InChI |

InChI=1S/C25H35NO4S/c1-2-3-4-5-6-7-8-9-10-14-20-30-25(27)22-16-15-19-24(21-22)31(28,29)26-23-17-12-11-13-18-23/h11-13,15-19,21,26H,2-10,14,20H2,1H3 |

InChI Key |

OLYQNNXLWXKGHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 3-(phenylsulfamoyl)benzoate typically involves the esterification of 3-(phenylsulfamoyl)benzoic acid with dodecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Dodecyl 3-(phenylsulfamoyl)benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-(phenylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Dodecyl 3-(phenylsulfamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Dodecyl 3-(phenylsulfamoyl)benzoate is primarily based on its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the phenylsulfamoyl group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and fluidity.

Comparison with Similar Compounds

Structural Analogues and Functional Variations

The following table compares Dodecyl 3-(phenylsulfamoyl)benzoate with structurally related compounds, emphasizing differences in substituents and biological activities:

Key Differences and Implications

However, longer alkyl chains (e.g., C12-15) are associated with cytotoxicity in keratinocytes, suggesting a trade-off between bioavailability and safety .

Sulfamoyl Substitutions :

- The phenylsulfamoyl group distinguishes this compound from analogues with dimethylsulfamoyl (e.g., Methyl 3-(dimethylsulfamoyl)benzoate). The phenyl group may enable π-π stacking interactions with aromatic residues in proteins, enhancing target specificity .

For example, Belinostat, a phenylsulfamoyl-containing hydroxamic acid, is an FDA-approved anticancer agent . This suggests Dodecyl 3-(phenylsulfamoyl)benzoate could similarly target epigenetic regulators or inflammatory pathways.

Research Findings and Mechanistic Insights

Therapeutic Potential

- Anti-Inflammatory Activity : Analogues like 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid modulate proteins involved in inflammation, suggesting Dodecyl 3-(phenylsulfamoyl)benzoate may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes .

- Anticancer Mechanisms: The structural similarity to Belinostat hints at histone deacetylase (HDAC) inhibition, a validated anticancer strategy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.